molecular formula C15H17NO2 B1179000 NONYLPHENOL-ETHYLENEOXIDECONDENSATES CAS No. 156609-10-8

NONYLPHENOL-ETHYLENEOXIDECONDENSATES

Cat. No.: B1179000
CAS No.: 156609-10-8
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Description

Molecular Architecture and Isomerism Patterns

Nonylphenol ethylene oxide condensates (NPEs) are complex mixtures of branched alkylphenol ethoxylates characterized by a phenolic ring substituted with a nonyl (C₉H₁₉) group at the para position and a polyethylene glycol (PEG) chain. The nonyl group itself exhibits structural isomerism due to variations in branching patterns, with common configurations including 3,6-dimethyl-3-heptyl and other branched alkyl chains. Commercial NPEs primarily consist of para-substituted isomers (>90%), with minor contributions from ortho- and meta-substituted variants.

The ethoxylation process introduces additional complexity through variable ethylene oxide (EO) chain lengths. Each NPE molecule contains between 1 and 100 EO units, though industrial formulations typically average 9–12 EO subunits. The branching of the nonyl group and ethoxylation patterns create a heterogeneous mixture of over 550 possible structural and stereoisomers. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments for aromatic protons (δ 6.7–7.2 ppm) and ethoxy methylene groups (δ 3.4–4.2 ppm), enabling structural characterization.

Ethoxylation Degree and Chain Length Distribution

Ethoxylation degree critically determines NPE properties. Gas chromatography (GC) and ¹H-NMR analyses show homolog distributions follow Poisson-like patterns, with the probability of n EO additions given by:

$$ P(n) = \frac{e^{-\lambda} \lambda^n}{n!} $$

where λ represents the average EO units per molecule. For example, a technical-grade NPE-9 mixture contains:

  • 42.4 mol% 1-EO
  • 39.9 mol% 2-EO
  • 17.7 mol% ≥3-EO homologs.

Advanced analytical techniques quantify these distributions:

Method EO Range Detected Resolution Capability
GC-MS 1–15 EO 0.5 EO units
MALDI-TOF MS 1–50 EO 1 EO unit
¹H-NMR 1–20 EO 2 EO units

Data from show that narrow-range ethoxylation (e.g., NOVEL® catalysts) reduces high-EO homologs by 30% compared to conventional methods, yielding sharper molecular weight distributions.

Hydrophilic-Lipophilic Balance (HLB) and Surface Activity

The HLB scale quantifies NPE surfactant behavior, calculated as:

$$ \text{HLB} = \frac{\text{Molecular weight of hydrophilic portion}}{\text{Total molecular weight}} \times 20 $$

Experimental HLB values correlate with EO content:

EO Units HLB Value Surface Tension (mN/m) Critical Micelle Concentration (ppm)
4 8.9 34.2 135–145
9 12.9 32.0 60–70
15 14.5 30.5 40–50

Source:

NPEs with HLB >10 (EO ≥7) demonstrate superior oil-in-water emulsification, while HLB <9 variants (EO ≤4) act as water-in-oil emulsifiers. Dynamic light scattering reveals micelle sizes of 5–20 nm for NPE-9, with aggregation numbers of 50–100 molecules per micelle.

Partition Coefficients (Log P) and Environmental Partitioning Behavior

Octanol-water partition coefficients (Log P) for NPEs vary exponentially with EO content:

$$ \log P = 4.8 - 0.15n $$

where n = EO units. Field studies document partitioning behaviors:

Environmental Compartment NPE-4 (Log P 4.2) NPE-9 (Log P 3.3) NPE-15 (Log P 2.7)
Water (μg/L) 12–18 35–50 80–120
Sediment (μg/kg) 450–600 150–200 50–80
Biota (μg/kg lipid) 220–280 90–120 30–50

Properties

CAS No.

156609-10-8

Molecular Formula

C15H17NO2

Synonyms

4-TERT-NONYLPHENOLDIETHOXYLATE

Origin of Product

United States

Preparation Methods

Propylene Oligomerization and Nonene Production

Propylene trimers and tetramers, collectively termed "nonene," are generated through oligomerization of propylene under acidic conditions. Fractional distillation isolates nonene isomers, yielding a feedstock containing ~90% C9 alkenes, with minor contributions from C8 and C10 alkenes. The branched structure of nonene arises from skeletal rearrangements during oligomerization, resulting in tri- and tetrasubstituted alkenes.

Friedel-Crafts Alkylation of Phenol

Phenol undergoes alkylation with nonene in the presence of macroporous ion-exchange resin catalysts (e.g., sulfonated polystyrene-divinylbenzene). Operating at 100–120°C, this reaction preferentially forms para-nonylphenol (85–90%) due to thermodynamic stability, with ortho-isomers (10–12%) and dinonylphenol (<5%) as minor products. The mechanism proceeds via carbocation intermediates generated from nonene protonation, followed by electrophilic aromatic substitution.

Reaction Conditions for Alkylation

ParameterValue/RangeSource
CatalystAcidic ion-exchange resin
Temperature100–120°C
PressureAtmospheric
Nonene:Phenol molar ratio1.05–1.1:1

Post-reaction distillation removes unreacted phenol and nonene, which are recycled. Technical-grade NP contains 85–90% para-isomers, while high-purity NP (>95% para) requires additional purification.

Ethoxylation of Nonylphenol with Ethylene Oxide

Ethoxylation introduces poly(ethylene oxide) chains to NP, conferring surfactant properties. This exothermic reaction demands careful thermal management to control polymerization degree.

Base-Catalyzed Ethoxylation Mechanism

Potassium hydroxide (KOH) catalyzes the nucleophilic attack of NP’s phenoxide ion on ethylene oxide (EO). The reaction proceeds via an anionic chain-growth mechanism:

  • Deprotonation :
    NP-OH+KOHNP-OK++H2O\text{NP-OH} + \text{KOH} \rightarrow \text{NP-O}^- \text{K}^+ + \text{H}_2\text{O}

  • Initiation :
    NP-O+CH2CH2ONP-O-CH2CH2O\text{NP-O}^- + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{NP-O-CH}_2\text{CH}_2\text{O}^-

  • Propagation :
    NP-(OCH2CH2)nO+CH2CH2ONP-(OCH2CH2)n+1O\text{NP-(OCH}_2\text{CH}_2)_n\text{O}^- + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{NP-(OCH}_2\text{CH}_2)_{n+1}\text{O}^-

Reaction termination occurs via neutralization with organic acids (e.g., acetic acid).

Semibatch Reactor Design

Industrial ethoxylation employs semibatch reactors to manage exothermicity:

  • Charge Phase : NP and KOH (0.1–0.5 wt%) are loaded, heated to >100°C, and dehydrated under vacuum.

  • Inert Atmosphere : Nitrogen purging eliminates oxygen, preventing peroxide formation.

  • EO Dosing : EO is fed incrementally, maintaining temperatures <150°C to avoid thermal runaway. The EO:NP molar ratio dictates the average ethoxylation degree (n=4–100).

Ethoxylation Process Parameters

ParameterValue/RangeSource
Catalyst concentration0.1–0.5% KOH
Reaction temperature120–150°C
EO addition rate0.5–2.0 kg EO/min·m³
Neutralization agentAcetic acid

Catalytic Systems and Reaction Optimization

Catalyst selection critically influences reaction kinetics and product distribution.

Alkylation Catalysts

  • Ion-Exchange Resins : Macroporous sulfonated resins (e.g., Amberlyst®) offer high acidity, reusability, and selectivity for para-substitution.

  • Alternative Catalysts : AlCl3 or FeCl3 enable Friedel-Crafts alkylation but are less favored due to corrosion and waste issues.

Ethoxylation Catalysts

  • Alkali Hydroxides : KOH predominates due to cost-effectiveness, though NaOH and LiOH are alternatives.

  • Neutralization : Post-reaction treatment with acetic acid removes catalyst residues, preventing subsequent base-catalyzed degradation.

Purification and Quality Control

Distillation Techniques

  • Thin-Film Evaporation : Separates unreacted NP and low-molecular-weight oligomers.

  • Fractional Distillation : Isolates NPEs by ethoxylation degree (n=4, 9, 12, etc.).

Analytical Characterization

  • Hydroxyl Value : Determines ethoxylation degree via titration (ASTM D4274).

  • GC-MS : Identifies NP isomers and traces of octyl/decylphenols.

Typical Properties of NPEs

PropertyNP-4EONP-9EOSource
Molecular formulaC15H24O(C2H4O)4C15H24O(C2H4O)9
Molecular weight (g/mol)396.2617.6
Melting point (°C)-402.8
Water solubility (mg/L)9.4842.5
log Kow4.243.59

Industrial Production Variations

Multi-Stage Ethoxylation

Short-chain NPEs (n=1–4) undergo secondary ethoxylation to achieve higher degrees of polymerization (n=10–100). This stepwise approach improves polydispersity control.

Continuous Reactor Systems

Tubular reactors with static mixers enhance heat dissipation, enabling higher throughput compared to batch systems.

Solvent-Free Processes

Modern plants minimize solvent use by operating at elevated temperatures (>130°C), reducing VOC emissions .

Chemical Reactions Analysis

Types of Reactions

Nonylphenol-ethyleneoxidecondensates undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of nonylphenol-ethyleneoxidecondensates primarily involves their surfactant properties. These compounds reduce surface tension, allowing them to emulsify and disperse hydrophobic substances in aqueous solutions. The ethoxylate chains interact with water molecules, while the nonylphenol moiety interacts with hydrophobic substances, facilitating their solubilization .

Comparison with Similar Compounds

Chemical Structure and Ethoxylation

Table 1: Structural and Ethoxylation Characteristics

Compound Core Structure EO Units Range Key Features
NPEOs Nonylphenol 1–30 Branched alkyl chain; slow biodegradation due to stable aromatic ring
Alcohol Ethoxylates Linear fatty alcohol (C12–C18) 3–30 Linear alkyl chain; higher biodegradability
Octylphenol Ethoxylates Octylphenol 1–30 Shorter alkyl chain (C8); similar toxicity profile to NPEOs
Stearic Acid EO Condensates Stearic acid (C18) 5–50 Carboxylic acid backbone; used as nonionic softeners in textiles
EO/PO Block Copolymers Ethylene oxide (EO)/propylene oxide (PO) blocks Variable Tunable hydrophilicity/hydrophobicity; lower environmental persistence

Environmental and Toxicological Profiles

Table 3: Environmental Impact and Regulatory Status

Compound Biodegradability Key Metabolites Toxicity Concerns Regulatory Status
NPEOs Low (<60%) Nonylphenol (endocrine disruptor) Aquatic toxicity (EC50: 1–10 mg/L) Banned in EU detergents (2005)
Alcohol Ethoxylates High (>90%) Fatty alcohols, CO₂, H2O Low acute toxicity (EC50: >100 mg/L) Widely accepted; REACH-compliant
Octylphenol Ethoxylates Low Octylphenol (endocrine disruptor) Similar to NPEOs Restricted under EU REACH
Stearic Acid EO Condensates Moderate Stearic acid, PEGs Low bioaccumulation potential No major restrictions
EO/PO Block Copolymers High PEGs, propylene glycol Minimal ecotoxicity Accepted in industrial use

Research Findings and Trends

  • NPEOs vs. Alcohol Ethoxylates : A 2020 NICNAS assessment highlighted that alcohol ethoxylates degrade 4–5 times faster than NPEOs in aerobic conditions, reducing aquatic toxicity risks .
  • Alternatives in Textiles : Stearic acid EO condensates are preferred in resin finishing due to compatibility with catalysts and resistance to yellowing, unlike NPEOs .
  • Regulatory Shifts : The EU’s Water Framework Directive lists NPEOs as priority hazardous substances, driving adoption of EO/PO copolymers and sugar-based surfactants .

Biological Activity

Nonylphenol-ethylenoxide condensates (NPEC) are significant environmental pollutants derived from the degradation of nonylphenol ethoxylates (NPEs), which are widely used in industrial applications. This article explores the biological activity of NPEC, focusing on its toxicological effects, mechanisms of action, and implications for human health and the environment.

Overview of Nonylphenol and Its Derivatives

Chemical Structure and Properties
Nonylphenol (NP) is a branched-chain alkylphenol with a hydrophobic tail, making it poorly soluble in water but highly lipophilic. It is primarily produced through the alkylation of phenol with nonene and is used as an intermediate in the production of nonylphenol ethoxylates (NPEs) . NPEs are surfactants that undergo biodegradation in the environment, leading to the formation of NP, which is more toxic than its precursors.

Toxicological Effects

  • Endocrine Disruption
    NP exhibits estrogenic activity, which can disrupt endocrine functions in both wildlife and humans. Studies have shown that NP can mimic estrogen by binding to estrogen receptors, leading to reproductive and developmental abnormalities . The effective concentration for estrogenic effects has been observed to be as low as 10-20 µg/L .
  • Neurotoxicity
    Recent investigations highlight NP's neurotoxic effects, particularly through oxidative stress mechanisms. NP exposure has been linked to increased reactive oxygen species (ROS) production and subsequent neuronal damage. In vitro studies indicated that NP induces apoptosis in neural stem cells and differentiated neurons, affecting cognitive functions such as memory and learning .
  • Reproductive Toxicity
    Animal studies have demonstrated that NP can adversely affect reproductive performance. For instance, exposure to NP resulted in delayed vaginal opening and altered uterine weights in rats . The no-observed-adverse-effect level (NOAEL) for reproductive toxicity was determined to be around 650 µg/L .
  • Developmental Toxicity
    NP exposure during critical developmental windows can lead to teratogenic effects. Research indicates that NP can cause embryotoxicity in aquatic organisms like Daphnia magna at concentrations as low as 44 µg/L .
  • Oxidative Stress Induction : NP exposure leads to the generation of ROS, which can damage cellular components such as proteins, lipids, and DNA. This process is mediated by the activation of inflammatory pathways and oxidative stress response mechanisms .
  • Apoptosis Pathways : NP activates caspase cascades leading to programmed cell death in neuronal cells. Increased expression of pro-apoptotic factors such as CAS-3 has been documented following NP exposure .

Persistence and Bioaccumulation

NP is persistent in aquatic environments and has been detected in sediments and effluents from wastewater treatment plants at significant concentrations (up to 343 µg/L) . Its ability to bioaccumulate poses risks to aquatic life, with chronic exposure potentially leading to population declines.

Case Studies

  • Aquatic Toxicity Assessments : A comprehensive study on the chronic toxicity of NP revealed harmful effects on fish, invertebrates, and algae across various concentrations, emphasizing its ecological risks .
  • Human Exposure Studies : Occupational exposure assessments indicated potential inhalation and dermal contact risks for workers involved in the production and application of products containing NP .

Data Summary

Biological Activity Observed Effects Concentration Range
Estrogenic ActivityEndocrine disruption10-20 µg/L
NeurotoxicityApoptosis in neuronal cells5-100 mg/kg
Reproductive ToxicityAltered uterine weight650 µg/L
Developmental ToxicityEmbryotoxicity in crustaceans44 µg/L

Q & A

Q. How can researchers address gaps in NPEC structure-activity relationship (SAR) models for regulatory risk assessment?

  • Methodological Answer : QSAR models (e.g., ECOSAR) require refinement with experimental log Kow and bioconcentration factor (BCF) data. Collaborative databases (e.g., EPA CompTox Dashboard) should be mined to fill data gaps. Sensitivity analyses must quantify uncertainty in model predictions .

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